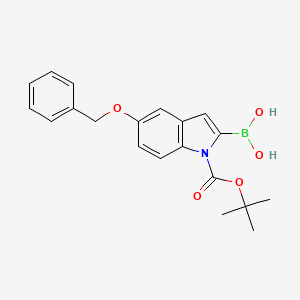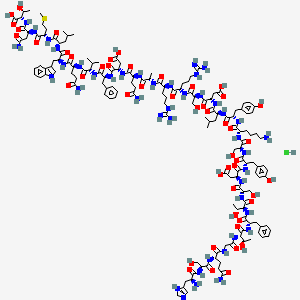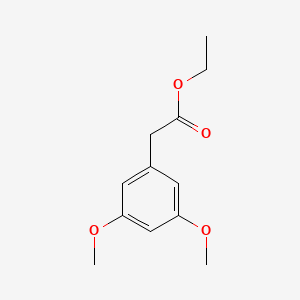
Ethyl 2-(3,5-dimethoxyphenyl)acetate
Vue d'ensemble
Description
Ethyl 2-(3,5-dimethoxyphenyl)acetate is a chemical compound that is part of a broader class of organic molecules which often feature aromatic rings with methoxy substituents and an ester functional group. These compounds are of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to ethyl 2-(3,5-dimethoxyphenyl)acetate involves various strategies. For instance, ethyl α-acetyl-β-(2,3-dimethoxyphenyl)propionate was synthesized through condensation and reduction reactions, using palladium-on-carbon as a catalyst . Another related compound, ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, was synthesized as a side product of the Biginelli reaction . These methods highlight the diverse synthetic routes that can be employed to create compounds with similar structural motifs.
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 2-(3,5-dimethoxyphenyl)acetate has been elucidated using various spectroscopic techniques. For example, the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate was determined by single-crystal X-ray structure analysis, revealing a nearly coplanar arrangement of carbon and oxygen atoms . NMR characterization of ethyl 4-[(E)-2-(3,4-dimethoxyphenyl)vinyl]phenoxyacetate provided detailed chemical shift assignments . These analyses are crucial for understanding the three-dimensional arrangement of atoms in these molecules and their potential interactions.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in various studies. An unexpected Pummerer rearrangement was observed during the synthesis of a related compound, which also provided an alternative route to 2,3-dimethylthiobenzofurans . Oxidative scission reactions using lead tetraacetate have been employed to break specific bonds in ethyl 2,2-dimethoxycyclopropanecarboxylates, leading to the formation of unusual anhydride bis-acetals . These studies demonstrate the complex behavior of these molecules under different chemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to ethyl 2-(3,5-dimethoxyphenyl)acetate are influenced by their molecular structure. For instance, the presence of dimethoxy substituents and the ester group can affect the compound's solubility, boiling point, and reactivity. The intermolecular hydrogen bonding observed in the crystal structure of 2-(5,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid indicates the potential for these compounds to form dimers and higher-order structures . Additionally, the electrophilicity index of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate suggests strong electrophilic character, which could be relevant for understanding the reactivity of similar compounds .
Applications De Recherche Scientifique
Antioxidant Capacity Enhancement
Ethyl 2-(3,5-dimethoxyphenyl)acetate, closely related to dimethoxyphenol compounds, has been studied for its potential as an antioxidant. One study focused on the laccase-mediated oxidation of 2,6-dimethoxyphenol, resulting in compounds with higher antioxidant capacity. This suggests that Ethyl 2-(3,5-dimethoxyphenyl)acetate or similar compounds could be modified to enhance their antioxidant properties, beneficial for various applications, including food preservation and pharmaceuticals (Adelakun et al., 2012).
Corrosion Inhibition
Ethyl 2-(3,5-dimethoxyphenyl)acetate's structural analogs have been investigated for their corrosion inhibition properties. A study on chalcone derivatives, which are structurally similar, revealed their effectiveness in inhibiting mild steel corrosion in acidic environments. This suggests a potential application for Ethyl 2-(3,5-dimethoxyphenyl)acetate in corrosion protection, an essential aspect in industrial maintenance and metal preservation (Lgaz et al., 2017).
Safety And Hazards
Ethyl 2-(3,5-dimethoxyphenyl)acetate is identified with the GHS07 pictogram, indicating that it is a hazardous substance . It can cause serious eye irritation and may cause drowsiness or dizziness .
Relevant Papers The relevant papers retrieved provide information about the properties and potential uses of Ethyl 2-(3,5-dimethoxyphenyl)acetate . These papers could be analyzed for more detailed information about this compound.
Propriétés
IUPAC Name |
ethyl 2-(3,5-dimethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-16-12(13)7-9-5-10(14-2)8-11(6-9)15-3/h5-6,8H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMABDMACJOZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474127 | |
| Record name | Ethyl 2-(3,5-dimethoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3,5-dimethoxyphenyl)acetate | |
CAS RN |
65976-77-4 | |
| Record name | Ethyl 2-(3,5-dimethoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

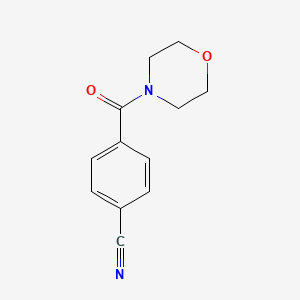
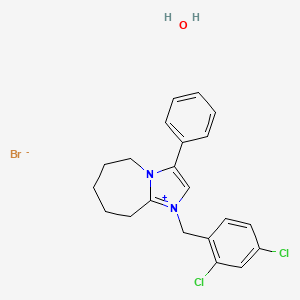
![1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan](/img/structure/B1339523.png)


![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)
![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)



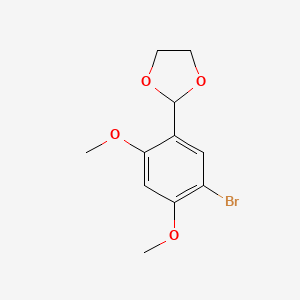
![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1339546.png)
